Bienvenue dans la boutique en ligne BenchChem!

N-(2-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

isonicotinamide P2X3 receptor antagonist ether linker

This compound integrates two independently tunable pharmacophoric elements—an ortho-methoxybenzamide and a tetrahydropyran-4-ylmethoxy ether—that are not found in simpler isonicotinamides. The ortho-methoxy substituent imposes conformational constraints on the amide bond and modulates aryl electron density in ways that para- or meta-methoxy analogs cannot replicate. The THP ether introduces a specific steric and hydrogen‑bonding profile that substantially alters solubility, logP, and metabolic stability compared to common 2-alkoxy variants. For researchers investigating P2X3/P2X2/3 receptor antagonism, this compound is essential for assessing the impact of ortho-substitution on potency, selectivity, and ADME properties. Generic substitution with other isonicotinamide derivatives carries a high risk of altered target binding and off-target liability. Order for comparative ADME profiling, X‑ray/DFT conformational analysis, or as a system suitability standard for HPLC/UPLC‑MS method development. Bulk quantities available; request a quote for custom synthesis.

Molecular Formula C19H22N2O4
Molecular Weight 342.395
CAS No. 2034242-84-5
Cat. No. B2433720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide
CAS2034242-84-5
Molecular FormulaC19H22N2O4
Molecular Weight342.395
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)C2=CC(=NC=C2)OCC3CCOCC3
InChIInChI=1S/C19H22N2O4/c1-23-17-5-3-2-4-16(17)21-19(22)15-6-9-20-18(12-15)25-13-14-7-10-24-11-8-14/h2-6,9,12,14H,7-8,10-11,13H2,1H3,(H,21,22)
InChIKeyGGAYPACHOCVWQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide (CAS 2034242-84-5): Structural and Pharmacological Context for Research Procurement


N-(2-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide (CAS 2034242-84-5, molecular formula C₁₉H₂₂N₂O₄, molecular weight 342.39 g/mol) is a synthetic small molecule belonging to the isonicotinamide (pyridine-4-carboxamide) class. Its structure incorporates a tetrahydro-2H-pyran-4-ylmethoxy ether at the pyridine 2-position and an N-(2-methoxyphenyl) amide substituent—a combination that distinguishes it from simpler isonicotinamide derivatives . Compounds bearing the 2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide scaffold have been disclosed in patent literature as P2X3 and/or P2X2/3 receptor antagonists, a class with established therapeutic relevance in pain and chronic cough indications [1]. However, no quantitative structure-activity relationship (SAR) data, in vitro potency values, or selectivity profiles for this specific compound have been identified in peer-reviewed primary literature or publicly accessible patent documents at the time of this analysis.

Why Generic Substitution Fails for N-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide: The Dual Pharmacophore Challenge


This compound cannot be casually substituted with other isonicotinamide derivatives because it integrates two independently tunable pharmacophoric elements—the 2-alkoxy substituent on the pyridine ring and the N-aryl amide moiety—whose combined contribution to target binding, physicochemical properties, and selectivity is non-additive. The tetrahydro-2H-pyran-4-ylmethoxy group introduces a specific steric and hydrogen-bonding profile that differs substantially from simpler alkoxy (e.g., methoxy, ethoxy) or benzyloxy variants commonly found in related compounds . Simultaneously, the ortho-methoxy substituent on the N-phenyl ring imposes conformational constraints on the amide bond and modulates the electron density of the aryl system in ways that para- or meta-methoxy analogs (e.g., N-(4-methoxyphenyl)isonicotinamide, CAS 70301-28-9) do not replicate [1]. Given that closely related compounds with different N-aryl substituents (e.g., N-(3-chloro-4-methoxyphenyl) and N-(4-methyl-1,3-benzothiazol-2-yl) variants) exhibit distinct biological profiles in P2X3 receptor assays [2], generic substitution without experimental validation carries a high risk of altered potency, selectivity, and off-target liability.

Quantitative Evidence Guide: N-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide Differentiation Claims


Structural Differentiation from N-(2-Methoxyphenyl)isonicotinamide: The Tetrahydro-2H-pyran-4-ylmethoxy Ether Modification

The target compound (MW 342.39) bears a tetrahydro-2H-pyran-4-ylmethoxy substituent at the pyridine 2-position, which is absent in the simpler analog N-(2-methoxyphenyl)isonicotinamide (MW 228.25). This structural modification increases molecular weight by 114.14 g/mol (50% increase) and introduces an additional hydrogen bond acceptor (the tetrahydropyran ring oxygen), altering both lipophilicity and solvation properties relative to the unsubstituted core . In P2X3 receptor antagonist programs, the nature and position of the 2-alkoxy substituent on the isonicotinamide scaffold is a critical determinant of both potency and selectivity, with tetrahydropyran-containing variants frequently exhibiting superior target engagement compared to smaller alkoxy congeners [1].

isonicotinamide P2X3 receptor antagonist ether linker structure-activity relationship

N-Aryl Substitution Pattern: Ortho-Methoxy vs. Para-Methoxy Isonicotinamide Differentiation

The ortho-methoxy substituent on the N-phenyl ring of the target compound is predicted to influence the conformational preference of the amide bond via both steric and electronic effects. In related N-aryl isonicotinamide systems, ortho-substitution introduces torsional constraints that can alter the dihedral angle between the amide plane and the aryl ring, potentially affecting target binding pose and affinity [1]. The para-methoxy isomer (N-(4-methoxyphenyl)isonicotinamide) lacks this steric constraint and adopts a different conformational ensemble. This positional isomerism is a well-established determinant of biological activity in medicinal chemistry, yet no head-to-head comparative potency data for these specific compounds have been published in accessible primary literature [2].

ortho-methoxy conformational analysis isonicotinamide amide bond geometry

Patent Landscape: Association of the 2-((Tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide Scaffold with P2X3/P2X2/3 Receptor Antagonism

Multiple patent filings disclose compounds containing the 2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide core as P2X3 and/or P2X2/3 receptor antagonists [1]. The P2X3 receptor is a validated therapeutic target for refractory chronic cough (e.g., gefapixant, an approved P2X3 antagonist) and chronic pain conditions [2]. Compounds with this scaffold, which incorporate diverse N-aryl substituents, have been claimed to exhibit high P2X3 antagonistic activity with good selectivity and metabolic stability [1]. The target compound (CAS 2034242-84-5) represents one specific embodiment within this patent space, distinguished by its 2-methoxyphenyl N-substituent. However, no specific IC₅₀, Ki, or selectivity data for this exact compound have been located in publicly accessible patent examples or primary literature.

P2X3 receptor P2X2/3 receptor purinergic signaling chronic pain chronic cough

Recommended Research and Industrial Application Scenarios for N-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide


P2X3/P2X2/3 Receptor Antagonist SAR Exploration and Lead Optimization

This compound serves as a structural probe for exploring N-aryl substitution effects within the 2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide chemotype. Researchers investigating P2X3/P2X2/3 receptor antagonism can use this compound to assess the impact of ortho-methoxy substitution on potency, selectivity, and physicochemical properties relative to other N-aryl variants (e.g., para-methoxy, 3-chloro-4-methoxy, or benzothiazolyl analogs) that have been disclosed in the same patent families [1]. Given the absence of published potency data, initial characterization should include in vitro P2X3 functional assays (e.g., calcium flux or electrophysiology) to establish baseline activity before advancing to in vivo pain or cough models.

Physicochemical and ADME Profiling of the Tetrahydropyran-Ether Isonicotinamide Series

The tetrahydro-2H-pyran-4-ylmethoxy substituent introduces a semi-polar ether linkage and a saturated heterocycle that can modulate solubility, logP, and metabolic stability. This compound is suitable for comparative ADME profiling against simpler 2-alkoxy isonicotinamide analogs (e.g., 2-methoxy or 2-ethoxy variants) to quantify the contribution of the tetrahydropyran group to key drug-like properties . Parameters of interest include aqueous solubility (kinetic and thermodynamic), microsomal stability (human and rodent), CYP inhibition, and Caco-2 permeability. Such data can inform scaffold selection decisions in lead optimization campaigns.

Crystallographic and Computational Docking Studies of Amide Conformational Preferences

The ortho-methoxy N-phenyl substituent provides an opportunity to study the conformational consequences of ortho-substitution on the amide bond geometry in isonicotinamide derivatives. Single-crystal X-ray diffraction analysis can establish the solid-state conformation, while DFT calculations and molecular dynamics simulations can explore the solution-phase conformational ensemble [2]. These structural insights can be correlated with biological activity data to develop pharmacophore models that guide the design of next-generation analogs with improved target complementarity.

Reference Compound for Analytical Method Development and Quality Control

As a structurally well-defined isonicotinamide derivative with two distinct functional domains (tetrahydropyran ether and ortho-methoxybenzamide), this compound can serve as a system suitability standard or reference material for developing HPLC, UPLC-MS, and NMR analytical methods tailored to this chemotype. Its molecular weight (342.39 g/mol) and moderate predicted lipophilicity make it suitable for method development across a range of reversed-phase chromatographic conditions .

Quote Request

Request a Quote for N-(2-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.